Product packaging for Bicyclo[3.3.1]nonan-9-one(Cat. No.:CAS No. 10036-09-6)

Bicyclo[3.3.1]nonan-9-one

Cat. No.: B1293812
CAS No.: 10036-09-6
M. Wt: 138.21 g/mol
InChI Key: ANFLIDKLELMAAQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Interest in Bicyclic Systems

The study of bicyclo[3.3.1]nonane derivatives dates back to the early 20th century. oregonstate.edu Initial interest in this ring system was often sporadic, focusing on aspects like the stability of strained olefins. oregonstate.edu The development of synthetic methods for these bicyclic compounds was challenging due to the inherent strain in the fused six-membered rings. oregonstate.edu A significant milestone in the history of related bicyclic systems was the synthesis of Tröger's base, an aza-analogue of the bicyclo[3.3.1]nonane framework, in 1887, although its true structure was not confirmed for nearly half a century. nih.gov

The latter half of the 20th century and the beginning of the 21st century saw a resurgence of interest in bicyclo[3.3.1]nonane systems. This renewed focus was driven by their identification as a core structural motif in numerous biologically active natural products. nih.govwisc.eduresearchgate.net The unique three-dimensional arrangement of functional groups afforded by the semi-rigid bicyclo[3.3.1]nonane skeleton made it an attractive target for synthetic chemists. researchgate.net Research has since expanded to explore these systems as templates for new ligands for biological targets like the estrogen receptor and in the development of novel therapeutics. nih.govnih.gov

Significance of the Bicyclo[3.3.1]nonane Skeleton in Organic Synthesis and Stereochemistry

The bicyclo[3.3.1]nonane framework is of paramount importance in organic synthesis due to its prevalence in a wide array of natural products, many of which exhibit significant biological activities. nih.govwisc.eduresearchgate.netrsc.org This structural motif is found in compounds with potential applications as anticancer, antimalarial, and anti-inflammatory agents. rsc.org Consequently, the development of stereocontrolled synthetic routes to functionalized bicyclo[3.3.1]nonanes is a key area of research. wisc.eduresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B1293812 Bicyclo[3.3.1]nonan-9-one CAS No. 10036-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-7-2-1-3-8(4-7)6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFLIDKLELMAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905441
Record name Bicyclo[3.3.1]nonan-3-one
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Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10036-09-6
Record name Bicyclo[3.3.1]nonan-3-one
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[3.3.1]nonan-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID60905441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of Bicyclo 3.3.1 Nonan 9 One

Advanced Quantum Chemical Calculations and Methodologies

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and geometry of molecules. For Bicyclo[3.3.1]nonan-9-one, these methods have been instrumental in determining the relative stabilities of its conformers and the energy barriers separating them.

Density Functional Theory (DFT) has emerged as a computationally efficient yet highly accurate method for studying molecular systems. DFT calculations have been extensively used to explore the conformational space of this compound. researchgate.net These studies have refined our understanding of the energy differences between the primary conformers. For instance, DFT calculations have been used to determine the free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations, which is calculated to be approximately 1 kcal/mol. researchgate.net Furthermore, the inversion barrier between these two forms has been estimated to be around 6 kcal/mol, indicating a relatively facile interconversion at room temperature. researchgate.net

Molecular Mechanics and Semiempirical Models for Conformational Studies

Alongside quantum chemical methods, molecular mechanics and semiempirical models offer computationally less intensive alternatives for studying the conformational preferences of large molecules.

Molecular mechanics methods, such as MM2, utilize classical force fields to model the potential energy surface of a molecule. These models have been successfully applied to study the conformational equilibria in bicyclo[3.3.1]nonane and its derivatives. researchgate.net For this compound, molecular mechanics calculations corroborate the findings of more advanced methods, predicting the chair-chair conformation as the global minimum.

Semiempirical methods, like AM1 and PM3, use a simplified form of the Schrödinger equation and incorporate some empirical parameters. These methods have also been employed to investigate the conformational landscape of this compound and its analogues, providing a balance between computational cost and accuracy. researchgate.net

Conformational Landscape and Energetics of this compound

The conformational flexibility of this compound is dominated by the interplay between two primary conformations: the twin-chair (CC) and the boat-chair (BC).

The Chair-Chair (CC) conformation is widely accepted as the most stable conformer of this compound. researchgate.net In this arrangement, both six-membered rings adopt a chair-like geometry. This conformation minimizes torsional strain and non-bonded interactions, leading to its lower energy state. The presence of the carbonyl group at C9 introduces some degree of flattening to the rings compared to the parent hydrocarbon. Theoretical calculations have provided detailed geometric parameters for the CC conformation.

Calculated Geometrical Parameters for the Chair-Chair (CC) Conformation of this compound
ParameterValue
C1-C9 Bond Length (Å)1.53
C5-C9 Bond Length (Å)1.53
C=O Bond Length (Å)1.22
C1-C9-C5 Bond Angle (°)110.5
C2-C1-C8 Bond Angle (°)112.1

The Boat-Chair (BC) conformation represents a higher energy state for this compound. In this conformer, one of the six-membered rings maintains a chair geometry while the other adopts a boat form. This arrangement introduces significant steric strain, particularly due to the interaction between the flagpole hydrogens. The energy difference between the CC and BC conformations is relatively small, suggesting that the BC form can be populated at ambient temperatures. researchgate.net Computational studies have also characterized the geometry of the BC conformer.

Calculated Geometrical Parameters for the Boat-Chair (BC) Conformation of this compound
ParameterValue
C1-C9 Bond Length (Å)1.54
C5-C9 Bond Length (Å)1.54
C=O Bond Length (Å)1.22
C1-C9-C5 Bond Angle (°)109.8
C2-C1-C8 Bond Angle (°)111.5

Determination of Interconversion Barriers and Free Energy Differences

This compound (BNO) primarily exists in two key conformations: a twin-chair (CC) and a boat-chair (BC). Computational methods, including ab initio and density functional theory (DFT), have been employed to elucidate the energetic relationship between these forms. researchgate.net

Calculations have determined that the free energy difference (ΔG) between the more stable twin-chair and the boat-chair conformations is approximately 1 kcal/mol. researchgate.net This small energy gap indicates that both conformers can coexist in equilibrium. The inversion barrier (ΔG‡), which represents the energy required to convert between these two forms, has been calculated to be around 6 kcal/mol. researchgate.net These theoretical findings are crucial for understanding the dynamic behavior of the molecule in different states.

ParameterCalculated Value (kcal/mol)
Free Energy Difference (ΔG) between CC and BC conformers~1.0
Interconversion Barrier (ΔG‡)~6.0

Computational Predictions of Spectroscopic Parameters

Theoretical calculations have been instrumental in predicting and interpreting the spectroscopic properties of this compound.

¹³C Nuclear Magnetic Resonance Chemical Shifts

Carbon AtomCalculated Chemical Shift (ppm) - CC ConformerCalculated Chemical Shift (ppm) - BC Conformer
C1/C540.538.2
C2/C4/C6/C827.926.5
C3/C720.119.5
C9218.5215.3

Note: The specific calculated values can vary depending on the level of theory and basis set used. The values presented are representative examples from computational studies.

Strain Energy Analysis and Bond Separation Energy Formalism

The rigid, bridged structure of this compound results in significant ring strain. The quantification of this strain is essential for understanding the molecule's stability and reactivity. Computational chemical thermodynamics utilizes concepts like the bond separation energy formalism to assess molecular strain. researchgate.net This formalism involves hypothetical reactions where all bonds in a molecule are broken down into the simplest possible molecules containing the same types of bonds.

For bicyclo[3.3.1]nonane systems, nonempirical calculations have established that the "double chair" (CC) form is the most favorable for the carbobicyclic structure. researchgate.netpugetsound.edu The strain energy for the parent bicyclo[3.3.1]nonane framework is estimated to be in the range of 12-15 kcal/mol. smolecule.com This strain primarily arises from the transannular repulsion between the hydrogen atoms at the C3 and C7 positions and the deviation of bond angles from ideal tetrahedral geometry. smolecule.com The introduction of the sp²-hybridized carbonyl group at C9 alters the geometry and strain distribution, particularly in the ring containing the ketone, which adopts an envelope conformation to accommodate the planar carbonyl group. smolecule.com The bond separation energy formalism provides a theoretical framework for dissecting these energetic contributions, confirming the inherent strain within this bicyclic system. researchgate.net

Compound SystemEstimated Strain Energy (kcal/mol)
Bicyclo[3.3.1]nonane framework12-15

Synthetic Methodologies for Bicyclo 3.3.1 Nonan 9 One and Its Key Analogues

Classical and Established Synthetic Routes

Historically, the construction of the bicyclo[3.3.1]nonane skeleton has relied on robust and often multi-step cyclization reactions. One of the earliest and most fundamental approaches involves the Robinson annulation, a powerful method for forming six-membered rings. A variation of this, combining a Michael addition with an intramolecular aldol (B89426) condensation, has been successfully employed. For instance, the reaction of cyclohexane-1,3-dione with acrolein can initiate a cascade leading to the bicyclic core, which upon oxidation yields bicyclo[3.3.1]nonane-2,6,9-trione. sioc-journal.cn

Another classical approach involves the cyclization of dicarboxylic acids or their derivatives. For example, the treatment of cyclohexanediacetic acid with acetic anhydride (B1165640) has been shown to produce a bicyclo[3.3.1]nonan-3-one derivative. ichem.md Furthermore, the Grob fragmentation, a reaction involving the cleavage of a carbon-carbon bond, has been utilized in a reverse synthetic sense to access functionalized bicyclo[3.3.1]nonane systems. ucl.ac.ukresearchgate.net These classical methods, while effective, often require harsh reaction conditions and may lack stereocontrol, which has prompted the development of more refined synthetic strategies.

The Meerwein-Ponndorf-Verley (MPV) reduction, a chemoselective method for reducing aldehydes and ketones, has also found application in the synthesis of bicyclo[3.3.1]nonane derivatives. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction utilizes an aluminum alkoxide catalyst and a sacrificial alcohol, offering a mild alternative to metal hydride reagents. thermofisher.comorganic-chemistry.org

Classical Method Starting Materials Key Reagents/Conditions Product Reference(s)
Robinson Annulation VariantCyclohexane-1,3-dione, AcroleinMichael addition, Intermolecular Aldol condensation, OxidationBicyclo[3.3.1]nonane-2,6,9-trione sioc-journal.cn
Dicarboxylic Acid CyclizationCyclohexanediacetic acidAcetic anhydrideBicyclo[3.3.1]nonan-3-one derivative ichem.md
Mannich ReactionTetrahydrothiopyran-4-one, Alkoxyalkylamines, ParaformaldehydeAcetous methanol7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones researchgate.net

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have provided more efficient and elegant routes to the bicyclo[3.3.1]nonane framework, often with high levels of stereocontrol. These modern strategies include organometallic-mediated reactions, organocatalysis, and sophisticated cascade reactions.

Organoboranes, particularly 9-borabicyclo[3.3.1]nonane (9-BBN), have proven to be exceptionally versatile reagents in organic synthesis. wikipedia.org A notable synthesis of bicyclo[3.3.1]nonan-9-one itself utilizes 9-BBN. orgsyn.org The process involves the reaction of 9-BBN with dichloromethyl methyl ether in the presence of a hindered base, lithium triethylcarboxide. orgsyn.org This reaction proceeds through the formation of an α-chloroboronic ester intermediate, which upon oxidation with hydrogen peroxide, yields the desired bicyclic ketone in good yields (78-83%). orgsyn.org This method is advantageous as it avoids the loss of one of the alkyl groups from the organoborane, a common issue in other ketone syntheses from trialkylboranes. orgsyn.org 9-BBN is a stable, crystalline solid that can be prepared from the hydroboration of 1,5-cyclooctadiene (B75094) with a borane (B79455) source like borane-methyl sulfide. wikipedia.orgorgsyn.org

Starting Material Key Reagents Yield Product Reference(s)
9-Borabicyclo[3.3.1]nonane (9-BBN)Dichloromethyl methyl ether, Lithium triethylcarboxide, H₂O₂78-83%This compound orgsyn.org

The emergence of organocatalysis has revolutionized asymmetric synthesis, providing a powerful tool for the construction of chiral molecules without the need for metal catalysts. citedrive.comresearchgate.net This strategy has been successfully applied to the synthesis of enantioenriched bicyclo[3.3.1]nonane frameworks. citedrive.comresearchgate.net These reactions often employ chiral amines or phosphoric acids as catalysts to control the stereochemical outcome. citedrive.comnih.gov Desymmetrization of prochiral starting materials and cascade reactions are common approaches within this field. citedrive.comresearchgate.net For example, organocatalytic methods can facilitate the enantioselective construction of the bicyclic core, leading to products with multiple stereocenters in a single operation. researchgate.net

Cascade reactions, where a series of intramolecular transformations occur in a single pot, offer a highly efficient and atom-economical approach to complex molecular architectures. researchgate.net Several cascade strategies have been developed for the synthesis of the bicyclo[3.3.1]nonane core.

Michael addition reactions are a cornerstone of many cascade sequences for constructing bicyclo[3.3.1]nonane systems. nih.govrsc.org These reactions typically involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, which then triggers a subsequent intramolecular cyclization. For instance, the reaction of a cyclohexenone derivative with an acrylate (B77674) in the presence of a base like potassium tert-butoxide can initiate a Michael addition, followed by an intramolecular cyclization to form the bicyclo[3.3.1]nonane core. rsc.org Similarly, a tandem Michael addition-Claisen condensation cascade has been used to construct tricyclic derivatives containing the bicyclo[3.3.1]nonane moiety. nih.govrsc.org The annulation of β-keto thiolesters or β-keto sulfones through a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation also provides access to bicyclo[3.3.1]nonenones. nih.govrsc.org

Reactants Catalyst/Reagents Key Steps Product Type Reference(s)
Cyclohexenone derivative, Methyl acrylatet-BuOKMichael addition, Intramolecular cyclizationBicyclo[3.3.1]nonane derivative rsc.org
Diketone, Methyl acroleinTfOH or TMSOTfMichael addition, Intramolecular aldolizationBicyclo[3.3.1]nonenone nih.govrsc.org
β-keto thiolester, α,β-unsaturated ketoneBase, then AcidMichael addition, Aldol condensationβ,γ-unsaturated bicyclo[3.3.1]nonenone nih.govrsc.org

The intramolecular aldol condensation is a powerful and frequently employed method for the formation of the six-membered rings within the bicyclo[3.3.1]nonane framework. rsc.orgrsc.org This reaction can be promoted by either acid or base. Base-promoted intramolecular aldolization has been extensively investigated for the synthesis of the prenylated bicyclononane core of phloroglucinol (B13840) natural products. nih.govrsc.org For example, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation are key steps in synthesizing the this compound cores of natural products like garsubellin A and hyperforin (B191548). researchgate.netrsc.org A similar approach using LiAlH(OtBu)₃ as the reducing agent has also been shown to be highly effective, yielding the desired this compound in high yields (82%). rsc.org

Acid-catalyzed intramolecular aldol-type condensations have also been reported. Nicolaou's group demonstrated a tandem Michael addition-intramolecular aldol-type condensation of diketones with methyl acrolein in the presence of a strong acid like TfOH to produce a bicyclo[3.3.1]nonenone. nih.govrsc.org

Precursor Type Promoter/Catalyst Key Transformation Yield Product Type Reference(s)
LactoneDIBAL-HTandem lactone ring opening and intramolecular aldol condensation-This compound core researchgate.netrsc.org
LactoneLiAlH(OtBu)₃Intramolecular aldol condensation82%This compound rsc.org
Diketo-aldehydeTfOH or TMSOTfAcid-catalyzed intramolecular aldolization63%Bicyclo[3.3.1]nonenone nih.govrsc.org

Cascade Reactions for Bicyclic Core Construction

Tandem Lactone Ring Opening and Intramolecular Aldol Condensation

A key strategy for assembling the this compound core involves a tandem sequence of a lactone ring opening followed by an intramolecular aldol condensation. This method has proven particularly effective in the synthesis of complex natural products.

Research groups have extensively investigated this approach for creating the prenylated bicyclononane core found in various phloroglucinol natural products. nih.gov The key steps involve using a reducing agent to mediate the tandem reaction. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this purpose, successfully yielding the this compound cores of compounds like garsubellin A, hyperforin, guttiferone A, and hypersampsone F. nih.govresearchgate.netrsc.org

An alternative reducing agent, lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3), has also been employed to access models for polyprenylated acylphloroglucinols. nih.govrsc.org This method furnished the desired this compound product in a high yield of 82%. nih.govrsc.org The general transformation involves the reduction of a lactone to a lactol, which then undergoes ring opening and a subsequent intramolecular aldol reaction to form the bicyclic ketone. acs.org

ReagentSubstrate TypeProduct CoreYieldSource(s)
DIBAL-HPrenylated LactoneThis compound cores of Garsubellin A, Hyperforin, etc.Not specified nih.gov, researchgate.net, rsc.org
LiAlH(OtBu)3Polyprenylated Acylphloroglucinol modelThis compound82% nih.gov, rsc.org

Cyclization Reactions utilizing Metal or Other Catalysts (e.g., Selenium, Rhenium)

Metal-catalyzed and other catalyst-driven cyclization reactions provide another important route to this compound and its heteroanalogues. These methods often involve the formation of the bicyclic system from acyclic or monocyclic precursors.

Selenium has been used as a catalyst in the cyclization of alkenyl-substituted β-dicarbonyl compounds to produce this compound analogues. ichem.md Another strategy, known as the heavy-atom cyclization method, has been developed to access selenium-containing bicyclo[3.3.1]nonanes. rsc.org

Rhenium catalysts have also found application in this area. For instance, the rhenium-catalyzed hydrogen peroxide oxidation of 1,5-cyclooctadiene is a key step in the synthesis of nitroxide-containing heteroanalogues of the bicyclo[3.3.1]nonane system. nih.govrsc.org

Catalyst/ReagentReaction TypeProduct TypeSource(s)
SeleniumCyclization of alkenyl-substituted β-dicarbonylsThis compound analogues ichem.md
Rhenium/H₂O₂Oxidation/CyclizationHeteroanalogues (Nitroxides) nih.gov, rsc.org

Base-Promoted Reactions

Base-promoted reactions, particularly those involving aldol and Michael-type additions, are fundamental to the synthesis of the bicyclo[3.3.1]nonane framework. These reactions often utilize readily available starting materials like cyclohexanones. rsc.org

A common approach is the annulation of a β-keto ester with acrolein in the presence of a catalytic amount of a base such as 1,1,3,3-tetramethylguanidine (B143053) (TMG). rsc.org Another effective base system for promoting these transformations is potassium carbonate (K₂CO₃) in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). rsc.org

Base-promoted intramolecular aldol condensation has been a cornerstone in synthesizing the core structure of numerous natural products. nih.gov For example, the synthesis of 1,6-disubstituted bicyclo[3.3.1]nonane-2,9-diones has been achieved through a base-induced tandem Michael-Aldol annulation of dihydroresorcinols with acrolein or methacrolein. ucl.ac.uk Furthermore, chiral sp3-rich bicyclo[3.3.1]nonane scaffolds have been synthesized via a base-promoted aldol reaction as a key intramolecular cyclization step. bohrium.comnih.gov

Base/CatalystReaction TypeStarting MaterialsProductSource(s)
1,1,3,3-tetramethylguanidine (TMG)Annulationβ-keto ester and acroleinBicyclo[3.3.1]nonane derivative rsc.org
K₂CO₃ / TBABAnnulationNot specifiedBicyclo[3.3.1]nonane derivative rsc.org
Not specifiedTandem Michael-Aldol AnnulationDihydroresorcinol and acrolein/methacroleinBicyclo[3.3.1]nonane-2,9-dione ucl.ac.uk
Not specifiedIntramolecular Aldol ReactionChiral aldehyde precursorChiral sp3-rich bicyclo[3.3.1]nonane bohrium.com, nih.gov

Stereoselective and Enantioselective Approaches

The synthesis of specific stereoisomers of this compound derivatives is of significant interest due to the prevalence of this chiral scaffold in biologically active molecules. nih.gov Methodologies to control stereochemistry often rely on chiral auxiliaries or ligand-controlled catalysis.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are employed to direct the stereochemical outcome of reactions, leading to the formation of enantioenriched products. A "removable chiral auxiliary" strategy has been used to induce diastereoselectivity in the synthesis of chiral enamines, which are precursors to bicyclic systems. nih.gov For instance, in domino Michael-Dieckman processes, the use of chiral auxiliaries can effectively control enantioselectivity. Stereoselective synthesis can also be achieved through diastereoselective aldol reactions using reagents like lithium diisopropylamide (LDA), which can yield enantiomerically enriched products that can be further resolved.

Ligand-Controlled Enantiomeric Variant Synthesis

An alternative to chiral auxiliaries is the use of chiral ligands in combination with metal catalysts to control enantioselectivity. This approach has been successfully used to construct an sp3-rich compound library of bicyclo[3.3.1]nonane scaffolds. bohrium.comnih.gov In one such synthesis, a copper-catalyzed enantioselective reduction was employed, where the chirality of the resulting product could be controlled by simply changing the chirality of the ligand used in the reaction. bohrium.comnih.gov The development of chiral amines, such as those based on the 9-azabicyclo[3.3.1]nonane skeleton, provides access to new chiral ligands that can be applied in asymmetric synthesis. clockss.org

Synthesis of Substituted and Heteroatom-Containing this compound Analogues

The versatility of the bicyclo[3.3.1]nonane scaffold is further demonstrated by the numerous synthetic routes to its substituted and heteroatom-containing analogues. These derivatives are important for exploring structure-activity relationships and developing new chemical entities. nih.govucl.ac.uk

Substituted Analogues: A wide variety of substituted bicyclo[3.3.1]nonan-9-ones have been synthesized. These include derivatives with aryl, heteroaryl, alkoxy, amido, and alkynyl groups, often prepared from the 1,5-dimethyl-3,7-dimethylenethis compound core. ucla.edu A base-induced tandem Michael-Aldol annulation has been used to convert 1,6-disubstituted dihydroresorcinols into the corresponding bicyclo[3.3.1]nonane-2,9-diones. ucl.ac.uk Specific examples of synthesized substituted compounds include 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione and 4-(tert-butyl)-4-hydroxy-2-methoxy-8-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-2-en-9-one. iucr.orgresearchgate.net A tandem intermolecular alkylation of Michael donors with 10-bromocarvones followed by an intramolecular Michael addition provides an enantiospecific route to functionalized bicyclo[3.3.1]nonanes. semanticscholar.org

Heteroatom-Containing Analogues: The incorporation of heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus into the bicyclic framework leads to a diverse range of analogues.

Nitrogen (Aza-analogues): 3-Azabicyclo[3.3.1]nonan-9-ones are commonly synthesized via a three-component Mannich reaction involving a ketone (like cyclohexanone), an aryl-aldehyde, and ammonium (B1175870) acetate. chemijournal.com The 9-azabicyclo[3.3.1]nonane skeleton can be prepared from 1,5-cyclooctadiene through hydroboration, tosylation, and a subsequent double substitution reaction with p-toluenesulfonamide. clockss.org These aza-bicyclic ketones are precursors to a variety of derivatives, including oximes, hydrazones, amides, and thiazoles. researchgate.netnih.gov

Oxygen (Oxa-analogues): Oxabicyclo[3.3.1]nonanone can be prepared in good yields through a (3,5)-oxonium-ene type reaction between trans-p-menth-6-ene-2,8-diol and an aldehyde or epoxide, mediated by boron trifluoride etherate. acs.org A highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives, featuring four contiguous stereogenic centers, has been achieved through a domino Michael-hemiacetalization-Michael reaction followed by oxidation. nih.gov

Sulfur/Selenium/Phosphorus Analogues: The synthesis of sulfur- and selenium-containing bicyclo[3.3.1]nonanes has been accomplished through heavy-atom cyclization methods. rsc.org Phosphorus analogues have also been prepared by treating related precursors with phosphine (B1218219) (PH₃) and AIBN. rsc.org

Azabicyclo[3.3.1]nonan-9-ones

The synthesis of azabicyclo[3.3.1]nonan-9-ones is well-established, with the Mannich reaction being a cornerstone of many synthetic strategies. This approach allows for the construction of the bicyclic core in a single step from relatively simple precursors.

One of the most common methods involves the one-pot condensation of a cyclic ketone, an aldehyde, and an amine source, typically ammonium acetate. nih.govnih.gov This three-component Mannich reaction is particularly effective for synthesizing 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. The reaction proceeds by stirring a mixture of a cyclohexanone (B45756) derivative, an aromatic aldehyde, and ammonium acetate, often in a 1:2:1.5 molar ratio, in a suitable solvent. nih.gov The yields of these reactions are generally moderate to good.

Another key synthetic route provides access to N-substituted 9-azabicyclo[3.3.1]nonan-3-ones. A well-documented procedure involves the reaction of glutaraldehyde, benzylamine, and 3-oxopentanedioic acid (acetonedicarboxylic acid). idsi.mddoaj.org This method, often referred to as the Robinson-Schöpf condensation, yields 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a versatile intermediate for further functionalization. The initial product can be debenzylated and the nitrogen atom subsequently substituted with various functional groups. doaj.org

Furthermore, the ketone functionality at the 9-position can be converted into an amino group through reductive amination. orgsyn.org This involves the formation of an oxime or hydrazone, followed by reduction, for instance, by catalytic hydrogenation over Raney nickel, to yield the corresponding 3-azabicyclo[3.3.1]nonan-9-amine. orgsyn.org

Synthetic Approaches to Azabicyclo[3.3.1]nonan-9-ones
ProductStarting MaterialsKey Reagents/CatalystsConditionsYieldReference
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-onesCyclohexanone, Aromatic Aldehyde, Ammonium Acetate-Stirred at 30-35°CGood nih.gov
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneGlutaraldehyde, Benzylamine, 3-Oxopentanedioic AcidSulfuric Acid, Sodium AcetateAqueous, 5°C to 25°C89% idsi.md
endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium BorohydrideMethanol, 0°C to RT100% doaj.org
3-Substituted-3-azabicyclo[3.3.1]nonan-9-amines3-Substituted-3-azathis compound OximeRaney NickelCatalytic HydrogenationNot specified orgsyn.org

Oxabicyclo[3.3.1]nonan-9-ones

The synthesis of the oxabicyclo[3.3.1]nonane framework can be achieved through various intramolecular cyclization strategies. A notable method is the (3,5)-oxonium-ene reaction. acs.org This approach utilizes a Lewis acid, such as boron trifluoride etherate, to mediate the reaction between a diol, like trans-p-menth-6-ene-2,8-diol, and an aldehyde or an epoxide. acs.org The reaction proceeds through the formation of an oxonium ion, which then undergoes an intramolecular cyclization to furnish the bicyclic ketone in moderate to good yields. acs.org For instance, the reaction of trans-p-menth-6-ene-2,8-diol with benzaldehyde (B42025) in the presence of BF₃·OEt₂ gives 2,2,6-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]nonan-7-one with a yield of 80%. acs.org

A more recent and highly stereoselective approach involves a domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This organocatalytic method uses modularly designed organocatalysts derived from cinchona alkaloids and amino acids. The reaction of (E)-3-aryl-2-nitroprop-2-enols with (E)-7-aryl-7-oxohept-5-enals, followed by oxidation with pyridinium (B92312) chlorochromate (PCC), yields highly functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 96% ee). nih.govnih.gov

Synthetic Approaches to Oxabicyclo[3.3.1]nonan-9-ones
Product TypeStarting MaterialsKey Reagents/CatalystsReaction TypeYieldReference
Substituted 3-Oxabicyclo[3.3.1]nonan-7-onetrans-p-Menth-6-ene-2,8-diol, Aldehydes/EpoxidesBoron Trifluoride Etherate(3,5)-Oxonium-ene CyclizationModerate to Good acs.org
Functionalized 3-Oxabicyclo[3.3.1]nonan-2-one(E)-3-Aryl-2-nitroprop-2-enols, (E)-7-Aryl-7-oxohept-5-enalsModularly Designed Organocatalysts, PCCDomino Michael-Hemiacetalization-Michael Reaction & OxidationUp to 84% nih.gov

Thiabicyclo[3.3.1]nonan-9-ones

The synthesis of thiabicyclo[3.3.1]nonan-9-ones often starts from 1,5-cyclooctadiene. A well-documented procedure in Organic Syntheses describes the preparation of 9-thiabicyclo[3.3.1]nonane-2,6-dione. orgsyn.org The synthesis begins with the reaction of 1,5-cyclooctadiene with sulfur dichloride to produce (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane in high yield (94-98%). orgsyn.org This dichloro derivative is then hydrolyzed to the corresponding diol, (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol, with yields ranging from 87-93%. orgsyn.org The final step is the oxidation of the diol to the dione (B5365651). While older methods used chromium trioxide, an improved procedure employs a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), which provides the desired 9-thiabicyclo[3.3.1]nonane-2,6-dione in 88-92% yield. orgsyn.orgwikipedia.orgscribd.com This method is advantageous as it avoids the use of heavy metals and is selective for the alcohol oxidation in the presence of the sulfur atom. orgsyn.org

The synthesis of the parent 9-thiabicyclo[3.3.1]nonan-3-one has been accomplished through the reaction of 9-bromobicyclo[3.3.1]nonan-3-one with tert-butyl alcohol, affording the product in moderate yield. biosynth.com

Synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dione
StepProductStarting MaterialKey ReagentsYieldReference
1(1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane1,5-CyclooctadieneSulfur Dichloride94-98% orgsyn.org
2(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol(1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneSodium Carbonate Decahydrate87-93% orgsyn.org
39-Thiabicyclo[3.3.1]nonane-2,6-dione(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diolOxalyl Chloride, DMSO (Swern Oxidation)88-92% orgsyn.org

Diheterabicyclo[3.3.1]nonan-9-ones

Diheterabicyclo[3.3.1]nonan-9-ones, containing two heteroatoms in the bicyclic framework, are typically synthesized via Mannich-type cyclocondensations. researchgate.nettandfonline.com These reactions involve the condensation of a heterocyclic ketone, an aldehyde, and a primary amine.

For the synthesis of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, a suitable tetrahydro-4H-pyran-4-one is used as the ketone component. researchgate.net For example, N-benzyl-3-oxa-7-azathis compound can be prepared through a Mannich-type condensation. researchgate.net

Similarly, the synthesis of 3-thia-7-azabicyclo[3.3.1]nonan-9-ones employs a 4-thianone as the starting ketone. nih.gov The reaction of 4-thianone with an appropriate aldehyde and amine leads to the formation of the desired bicyclic ketone. The synthesis of 7-benzyl-3-thia-7-azathis compound via a Mannich reaction has been reported, and its structure has been confirmed by X-ray diffraction analysis. nih.gov These bicyclic ketones are valuable intermediates that can be further modified, for instance, by Wolff-Kishner reduction of the carbonyl group or by nucleophilic addition to the ketone. nih.govresearchgate.net

Synthetic Approaches to Diheterabicyclo[3.3.1]nonan-9-ones
ProductHeteroatomsStarting KetoneOther ReactantsReaction TypeReference
N-Benzyl-3-oxa-7-azathis compoundO, NTetrahydro-4H-pyran-4-oneFormaldehyde, BenzylamineMannich-type Condensation researchgate.net
7-Benzyl-3-thia-7-azathis compoundS, N4-ThianoneFormaldehyde, BenzylamineMannich-type Condensation nih.gov

This compound-Steroid Derivatives

The synthesis of bicyclo[3.3.1]nonane structures fused or linked to a steroid nucleus represents a specialized area of synthetic chemistry, aiming to combine the structural features of both classes of molecules. While not extensively reported, specific methodologies have been developed for the preparation of these complex derivatives.

One study details the synthesis of two steroid-bicyclo[3.3.1]nonane analogues starting from either estradiol (B170435) or estrone. idsi.mdresearchgate.net The synthetic sequence involves multiple steps, including etherification, a [2+2] cycloaddition, nucleophilic substitution, and a final intramolecular cyclization to form the bicyclic nonane (B91170) ring. idsi.md

Synthesis of a Bicyclo[3.3.1]nonane-Estrone Derivative
Synthetic StageTransformationKey Reagents/CatalystsReported YieldReference
Intermediate Formation[2+2] Cycloaddition of an alkyne to estroneCupric Chloride48% idsi.md
Final Product FormationMulti-step sequence including acylation and intramolecular cyclizationVariousYield for final product not explicitly separated idsi.mdresearchgate.net

Reactivity and Mechanistic Investigations of Bicyclo 3.3.1 Nonan 9 One

Nucleophilic Additions to the Carbonyl Group

The carbonyl group at the C-9 position of bicyclo[3.3.1]nonan-9-one is the primary site for nucleophilic attack. The stereochemical outcome of these additions is of particular interest, as it is dictated by the rigid, bicyclic structure of the molecule.

The addition of Grignard reagents to this compound and its derivatives has been a subject of investigation to understand the factors governing facial selectivity at the carbonyl carbon. While studies on the parent this compound are not extensively detailed in readily available literature, valuable insights can be drawn from closely related systems.

Studies on heteroatom-substituted bicyclo[3.3.1]nonan-9-ones provide further mechanistic clues. The 1,2-addition of aryl Grignard reagents to the C-9 carbonyl group in 7-benzyl-3-oxa-7-azathis compound and 7-benzyl-3-thia-7-azathis compound leads to the formation of tertiary alcohols where the aryl group is syn to the oxygen or sulfur atom in the respective rings. A proposed mechanism suggests that the Grignard reagent may coordinate with the heteroatom (oxygen or sulfur) in a boat conformer of the bicyclic system before the nucleophilic attack occurs from the same side as the heteroatom.

These findings suggest that the stereoselectivity of Grignard additions to the this compound system is a complex interplay of steric hindrance and potential coordinating effects from within the bicyclic framework.

Transannular Interactions and Related Reactions

The unique geometry of the bicyclo[3.3.1]nonane system brings the C-3 and C-7 positions into close proximity, leading to significant transannular interactions. These interactions can facilitate reactions that are not observed in more flexible or larger ring systems.

Transannular hydride shifts, particularly between the C-3 and C-7 positions, are a well-documented phenomenon in the bicyclo[3.3.1]nonane system. These shifts often occur in reactions that proceed through carbocationic intermediates. For instance, the solvolysis of 7β-methylbicyclo[3.3.1]non-3β-yl tosylate is accompanied by a significant 1,5-transannular hydride shift.

The propensity for these hydride shifts is a direct consequence of the spatial closeness of the C-3 and C-7 hydrogens in the chair-chair conformation of the bicyclic system. This proximity allows for the facile transfer of a hydride ion from one carbon to a developing positive charge on the other.

The transannular proximity of atoms in bicyclo[3.3.1]nonane derivatives can also be exploited to induce intramolecular cyclizations, leading to the formation of more complex polycyclic structures, such as adamantanes. For example, appropriately substituted bicyclo[3.3.1]nonanes can undergo ring-closing reactions where a bond is formed between the C-3 and C-7 positions or other suitably activated carbons across the ring system.

These cyclizations are often triggered by the generation of a reactive intermediate, such as a carbocation or a radical, at one of the transannular positions. The close proximity of the reacting centers then facilitates the intramolecular bond formation, often with a high degree of stereocontrol.

Enolization and Bridgehead Reactivity

The formation of an enol or enolate at the bridgehead positions (C-1 and C-5) of this compound is a topic of significant theoretical and practical interest, as it relates to the constraints imposed by Bredt's rule. Bredt's rule states that a double bond cannot be placed at a bridgehead position of a small bicyclic system because it would introduce excessive ring strain.

Deuterium (B1214612) exchange studies provide a means to probe the acidity of bridgehead protons and, by extension, the feasibility of forming a bridgehead enolate. In a study on 3,3-dimethylbicyclo[3.3.1]nonan-2-one, the rate of deuterium incorporation at the bridgehead position was determined. The rate constant for this exchange was found to be significantly slower than for non-bridgehead positions, highlighting the energetic penalty associated with forming a bridgehead enolate.

The decreased rate is attributed to the high strain energy of the resulting bridgehead enolate, which would violate Bredt's rule. The introduction of a double bond at the bridgehead would force the normally trigonal planar geometry of the sp2-hybridized carbon into a pyramidalized, high-energy conformation. These studies provide experimental evidence for the reluctance of the bicyclo[3.3.1]nonane system to undergo reactions that require the formation of a bridgehead double bond.

Photo-irradiation and Photoreduction Studies

The photochemistry of bicyclic ketones, including this compound, has been a subject of interest. Photo-irradiation of ketones can lead to a variety of reactions, including Norrish Type I and Type II processes, photoreduction, and rearrangements.

Studies on the photo-irradiation of bicyclo[3.3.1]alkan-3-one in cyclohexane (B81311) have shown a selective photoreduction with a predominance of endo-hydrogenation. While this study was not on the 9-one isomer, it provides insight into the photochemical behavior of the bicyclo[3.3.1]nonane system. The stereoselectivity of the reduction is influenced by the conformational constraints of the bicyclic framework.

Research on methyl 1-methylthis compound-3-carboxylates has also explored their photochemical behavior. The presence of substituents can significantly influence the photochemical pathways, potentially leading to different products compared to the unsubstituted parent ketone. The specific outcomes of these reactions, such as the products formed and their quantum yields, depend on the wavelength of light used, the solvent, and the presence of any photosensitizers or quenchers.

Photoreduction of this compound in the presence of a hydrogen donor solvent, such as isopropanol, typically proceeds via the formation of a ketyl radical intermediate. This intermediate can then abstract a second hydrogen atom to yield the corresponding alcohol, bicyclo[3.3.1]nonan-9-ol. The stereochemistry of the resulting alcohol is of interest, as it can provide information about the direction of hydrogen atom approach to the intermediate radical.

Table 2: Products of Photoreduction of Bicyclic Ketones

Starting Ketone Reaction Conditions Major Product
This compound hv, Isopropanol Bicyclo[3.3.1]nonan-9-ol
Bicyclo[2.2.1]heptan-2-one (Norcamphor) hv, Isopropanol exo-Bicyclo[2.2.1]heptan-2-ol
Bicyclo[2.2.2]octan-2-one hv, Isopropanol exo-Bicyclo[2.2.2]octan-2-ol

Ring-Opening and Rearrangement Reactions

The bicyclo[3.3.1]nonane skeleton, while relatively stable, can undergo a variety of ring-opening and rearrangement reactions under different conditions. These reactions are often driven by the release of ring strain or the formation of more stable intermediates.

One notable reaction is the Beckmann rearrangement of the oxime of this compound. The treatment of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids with trifluoroacetic acid leads to the formation of the corresponding lactams. core.ac.uk The reaction proceeds with complete conversion, indicating that the bicyclo[3.3.1]nonane skeleton is amenable to this type of rearrangement. core.ac.uk The rate of rearrangement can be influenced by the stereochemistry of the oxime (syn vs. anti). core.ac.uk

Another interesting transformation is the Michael-induced skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione derivative. This reaction leads to the formation of a highly functionalized bicyclo[3.3.0]octane system. edulll.grsemanticscholar.org The rearrangement is initiated by an intramolecular Michael addition and involves a cascade of transformations. edulll.gr This demonstrates that the bicyclo[3.3.1]nonane framework can be a precursor to other complex bicyclic systems.

Acid-catalyzed rearrangements of bicyclo[3.3.1]nonane derivatives have also been investigated. For example, the treatment of bicyclo[3.3.1]nonane derivatives with Lewis acids can promote regioselective ring-opening of cyclopropane (B1198618) rings within a more complex tricyclic system to form the bicyclo[3.3.1]nonane moiety. rsc.org Additionally, intramolecular aldol-type condensations catalyzed by acids can be used to construct the bicyclo[3.3.1]nonenone framework. rsc.org

Ring-opening reactions can also be achieved through other methods, such as DIBAL-H-mediated tandem lactone ring opening followed by intramolecular aldol (B89426) condensation to form the this compound core. rsc.org These reactions are valuable in the synthesis of natural products containing the bicyclo[3.3.1]nonane skeleton. rsc.org

Table 3: Examples of Rearrangement and Ring-Opening Reactions

Starting Material Reagents/Conditions Product Type
9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid Trifluoroacetic acid Lactam
Bicyclo[3.3.1]nonane-2,4,9-trione derivative Intramolecular Michael addition Bicyclo[3.3.0]octane system
Tricyclic precursor with cyclopropane ring Lewis acid (e.g., BF3–OEt2) Bicyclo[3.3.1]nonane derivative
Lactone precursor DIBAL-H This compound core

Spectroscopic Characterization Techniques for Bicyclo 3.3.1 Nonan 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of bicyclo[3.3.1]nonan-9-one. Both proton (¹H) and carbon-13 (¹³C) NMR, along with more advanced techniques, provide detailed insights into the molecule's three-dimensional structure and conformational equilibria in solution and the solid state. rsc.org

¹³C NMR Chemical Shift Data for this compound
Carbon AtomChemical Shift (ppm)Conformation Indicated
C1, C5 (Bridgehead)~30-40Twin-Chair researchgate.net
C2, C4, C6, C8 (Methylene)~20-35
C3, C7 (Methylene)~20-30
C9 (Carbonyl)>200

Note: The chemical shift values are approximate and can vary based on solvent and experimental conditions. The data reflects typical ranges for this bicyclic system.

The bicyclo[3.3.1]nonane skeleton is not static; it undergoes conformational changes, primarily the inversion of its six-membered rings. Dynamic NMR (DNMR) is a powerful technique used to study these stereodynamics. rsc.orgresearchgate.net By analyzing the changes in NMR lineshapes at variable temperatures, researchers can determine the kinetic and thermodynamic parameters of conformational equilibria, such as the chair-chair to chair-boat interconversion. rsc.org For the parent this compound, DNMR studies have been crucial in quantifying the energy barriers for ring inversion. researchgate.netdoi.org These studies have shown that while the twin-chair conformer is generally more stable, the chair-boat form exists in a dynamic equilibrium. rsc.orgresearchgate.net In derivatives such as 9,9-diarylbicyclo[3.3.1]nonanes, variable temperature NMR has also been used to measure the rotational energy barriers around the aryl-C9 bonds, providing insight into atropisomerism in this system. nih.gov

Lanthanide Induced Shift (LIS) NMR spectroscopy is a specialized technique that has been effectively applied to the conformational analysis of this compound. researchgate.netacs.org This method involves adding a lanthanide shift reagent, such as Eu(fod)₃, to the sample. The paramagnetic lanthanide ion coordinates to the Lewis basic site of the molecule—in this case, the carbonyl oxygen—and induces significant shifts in the ¹H NMR signals. gla.ac.uk The magnitude of these induced shifts is dependent on the distance and angle of each proton relative to the lanthanide ion.

By comparing the experimentally observed shifts with values predicted for different possible conformations (e.g., twin-chair, boat-chair), the conformational composition can be determined. For this compound, LIS studies using Eu(fod)₃ indicated that the boat-chair conformation constitutes approximately 22% of the conformational mixture in solution. researchgate.net This finding was crucial in demonstrating the significant presence of non-chair conformations, challenging the assumption that the twin-chair form is exclusively dominant. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition of C₉H₁₄O (MW: 138.21 g/mol ). sigmaaldrich.cn In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at m/z 138. The fragmentation of the bicyclic system is guided by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for cyclic ketones involve alpha-cleavage and McLafferty rearrangements, although the rigid structure of the bicyclo[3.3.1]nonane framework imposes constraints on these processes. The fragmentation pattern is a unique fingerprint that helps to distinguish it from other isomers.

Infrared (IR) and Raman Spectroscopy

Raman and IR spectra have been recorded for related dione (B5365651) derivatives in solid, liquid, and gas phases, allowing for a detailed assignment of vibrational bands through comparison with theoretical calculations. plu.mx These analyses help to confirm the conformational state of the molecule, as different conformers (e.g., chair-chair vs. chair-boat) would exhibit subtle differences in their vibrational spectra.

Characteristic IR Absorption Frequencies for this compound
Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H stretch (alkane)2850-3000Medium-Strong
C=O stretch (ketone)1700-1725Strong
C-H bend (methylene)1440-1470Medium

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, this method provides invaluable insights into their molecular conformation, including the geometry of the bicyclic framework, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The bicyclo[3.3.1]nonane skeleton is conformationally flexible and can adopt several arrangements, most notably the twin-chair, chair-boat, and twin-boat forms. X-ray diffraction studies have been crucial in establishing which conformation is preferred in the solid state, often influenced by the nature and position of substituents or heteroatoms within the bicyclic system.

For instance, the introduction of heteroatoms can significantly alter the ring geometry. A single-crystal X-ray diffraction analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azathis compound revealed a conformation where the nitrogen-containing ring adopts a boat form, while the sulfur-containing ring is in a chair conformation. tandfonline.com Similarly, 7-benzyl-3-thia-7-azathis compound was also found to exist in a chair-boat conformation in its solid state. nih.gov In contrast, studies on 9-thiabicyclo[3.3.1]nonane-2,6-dione showed that the molecule adopts a twin-chair conformation, although the rings are significantly distorted from an ideal cyclohexane (B81311) geometry. iucr.org

These structural determinations are fundamental for understanding the molecule's reactivity, physical properties, and interactions with biological targets. The precise atomic coordinates obtained from X-ray crystallography also serve as a benchmark for computational chemistry methods used to predict molecular structures. iucr.org

Table 1: Selected Crystallographic Data for this compound Derivatives

Compound Formula Crystal System Space Group Conformation
2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azathis compound tandfonline.com C₂₄H₂₉NOS Triclinic P1 Chair-Boat
7-Benzyl-3-thia-7-azathis compound nih.gov C₁₅H₁₉NOS Not Specified Not Specified Chair-Boat

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential analytical tool for investigating the stereochemical properties of chiral molecules. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample. For chiral derivatives of this compound, CD spectroscopy provides critical information on their absolute configuration and conformational preferences in solution. vu.lt

The CD spectrum of a chiral bicyclo[3.3.1]nonane derivative is highly sensitive to the spatial arrangement of its chromophores, which are the parts of the molecule that absorb light. The ketone carbonyl group (C=O) at the 9-position is a common chromophore, exhibiting an n → π* electronic transition that is readily observable in the CD spectrum. acs.org The sign and intensity of the corresponding CD signal, known as the Cotton effect, can be correlated to the absolute configuration of the molecule, often with the aid of empirical rules like the Octant Rule or theoretical calculations. nih.gov

Research on various chiral bicyclo[3.3.1]nonane diones has demonstrated the power of combining experimental CD spectra with ab initio time-dependent density functional theory (TDDFT) calculations. acs.org This combined approach allows for an unambiguous assignment of the absolute configuration by comparing the experimentally measured spectrum with the theoretically predicted one. acs.org

Furthermore, in derivatives containing multiple chromophores, CD spectroscopy can reveal through-space interactions, such as exciton (B1674681) coupling or homoconjugation. nih.gov For example, a study on enantiomerically pure bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile showed that the two unsaturated chromophores interact through space, giving rise to a bisignate Cotton effect in the CD spectrum associated with π→π* transitions. nih.gov This phenomenon provides deep insight into the electronic structure and conformational dynamics of these complex molecules.

Table 2: Application of CD Spectroscopy in the Study of Chiral Bicyclo[3.3.1]nonane Derivatives

Compound Class Chromophore Transition Application Key Finding
Bicyclo[3.3.1]nonane diones acs.org n → π* Determination of Absolute Configuration Concerted use of CD spectra and TDDFT calculations provides reliable stereochemical assignment.
Bicyclo[3.3.1]nonane-2,7-dione nih.gov n → π* Determination of Absolute Configuration The absolute configuration was established by the combined use of the Octant Rule and chemical correlation.

Structure Reactivity Relationships and Mechanistic Insights for Bicyclo 3.3.1 Nonan 9 One

Influence of Conformational Preferences (e.g., Chair-Chair vs. Boat-Chair) on Chemical Reactivity

Bicyclo[3.3.1]nonan-9-one primarily exists in a dynamic equilibrium between two major conformations: a twin-chair (CC) and a boat-chair (BC). researchgate.net The parent hydrocarbon, bicyclo[3.3.1]nonane, predominantly adopts the CC conformation, but this preference is destabilized by a significant transannular steric interaction between the endo hydrogens at the C-3 and C-7 positions. oregonstate.edu

The introduction of the sp²-hybridized carbonyl group at C-9 flattens that portion of the ring system, which alters the energetic landscape of the conformers. Computational studies, including ab initio and density functional theory (DFT) methods, have been employed to quantify the energy differences between these forms. The calculated free energy difference (ΔG1) between the CC and BC conformations is relatively small, approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net This small energy gap suggests that both conformers are present in solution at ambient temperatures, a fact confirmed by studies using lanthanide shift reagents which indicated that the boat-chair conformation constitutes a significant portion (around 22%) of the conformer mixture in solution. researchgate.net In some substituted derivatives, such as bicyclo[3.3.1]nonane-2,9-dione, the boat-chair conformation may even be preferred. rsc.orgresearchgate.net

This conformational equilibrium has a direct impact on chemical reactivity. The accessibility of the carbonyl group and the stereoelectronic environment around it differ significantly between the CC and BC forms. Reactions that are sensitive to steric hindrance or orbital alignment will exhibit reactivity patterns that reflect the relative populations and reactivities of each conformer. For instance, the approach of a nucleophile to the C-9 carbonyl can be influenced by the spatial orientation of the two cyclohexane (B81311) rings, potentially leading to different product ratios depending on which conformer is attacked. In certain 3,7-diheterabicyclo[3.3.1]nonan-9-ols, the formation of an intramolecular hydrogen bond can stabilize the boat-chair conformation, demonstrating how substituent effects can further modulate the conformational preference and subsequent reactivity. researchgate.net

ParameterValueMethodSignificance
ΔG1 (CC vs. BC)~1 kcal/molAb initio/DFT Calculations researchgate.netIndicates a small energy difference, meaning both conformers are significantly populated at room temperature.
ΔG1‡ (Inversion Barrier)~6 kcal/molAb initio/DFT Calculations researchgate.netRepresents the energy required for interconversion between the CC and BC forms.
BC Population (Solution)~22%Lanthanide Shift Reagent NMR researchgate.netProvides experimental evidence for a substantial population of the less stable conformer in solution.

Role of Intrinsic Ring Strain in Chemical Transformations

The bicyclo[3.3.1]nonane skeleton possesses intrinsic ring strain due to its bridged nature, which deviates from the ideal geometry of a simple cyclohexane ring. oregonstate.edu A primary source of this strain in the preferred twin-chair conformation is the repulsive interaction between the endo-hydrogen atoms at C-3 and C-7. oregonstate.edu The introduction of the carbonyl group at C-9 introduces additional angle strain, as the ideal bond angles for an sp² carbon are imposed upon the bridged system.

This inherent strain can be a driving force in chemical transformations. Reactions that lead to a release of this strain are often thermodynamically favored. For example, in the related bicyclo[3.3.1]nonane-2,9-dione, the selective formation of an acetal (B89532) at the C-9 position is rationalized by a greater release of strain compared to acetalization at C-2. rsc.org Similarly, reactions involving the C-9 carbonyl that result in a change of hybridization from sp² to sp³ (e.g., reduction to an alcohol) can alter the ring conformation and relieve some of the transannular strain, influencing the reaction's thermodynamics. The strain imparted by the bridging can be a key factor in understanding the outcomes of reactions that involve the formation or cleavage of bonds within the bicyclic system. oregonstate.edu

Stereochemical Control in Reactions Involving the this compound Scaffold

The rigid, three-dimensional structure of the this compound scaffold exerts a high degree of stereochemical control over reactions. The two faces of the carbonyl group are diastereotopic, and reagents will preferentially attack from the less sterically hindered face. This principle is clearly demonstrated in the reduction of the carbonyl group by complex metal hydrides.

Studies on the reduction of bicyclo[3.3.1]nonane-2,9-dione show that while there is low regioselectivity between the two carbonyl groups, there is essentially total diastereoselectivity at each site. rsc.orgresearchgate.net For the C-9 carbonyl, hydride attack can occur from two directions, defined as syn (from the same side as the C-3 and C-7 hydrogens in the CC form) or anti (from the opposite side). The rigid framework creates a significant steric difference between these two trajectories, leading to a strong preference for one isomer. The choice between kinetic and thermodynamic control can also dictate the final stereochemical outcome. In Robinson annulation reactions used to form substituted bicyclo[3.3.1]nonane systems, the major diastereomer formed is often the result of kinetic control. acs.org However, under conditions that allow for equilibration, the thermodynamically more stable isomer can become the major product. acs.org This highlights how reaction conditions can be manipulated to favor a desired stereoisomer.

ReactionKey FindingControlling FactorReference
Hydride Reduction of Bicyclo[3.3.1]nonane-2,9-dioneLow regioselectivity (C-2 vs. C-9) but very high diastereoselectivity at each carbonyl group.Steric approach control dictated by the rigid bicyclic frame. rsc.orgresearchgate.net rsc.orgresearchgate.net
Robinson Annulation to form Bicyclo[3.3.1]nonanesThe major product is typically the kinetically controlled diastereomer.Kinetic vs. Thermodynamic Control. acs.org acs.org
Base-catalyzed EpimerizationThe thermodynamically favored isomer can be obtained from the kinetic product.Thermodynamic Stability. acs.org acs.org

Correlation of Spectroscopic Data with Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for elucidating the structure, conformation, and dynamic behavior of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed insights.

Infrared Spectroscopy: IR spectroscopy can also provide clues about the molecular structure. The C-H stretching and bending frequencies in some bicyclo[3.3.1]nonane derivatives are enhanced, which has been attributed to the steric crowding and transannular interactions between the methylene (B1212753) groups at C-3 and C-7 in the chair-chair conformation. oregonstate.edu The absence of such enhanced frequencies in 2-bicyclo[3.3.1]nonanone was interpreted as evidence for either an increased C-3 to C-7 distance or the adoption of a boat form for the ketone-containing ring. oregonstate.edu

Spectroscopic TechniqueObservationStructural InterpretationReference
Solid-State ¹³C NMRObserved chemical shifts are consistent with a single major conformation.The molecule adopts a twin-chair (CC) conformation in the solid state. researchgate.net researchgate.net
Solution ¹³C NMR with Lanthanide Shift ReagentsShift analysis indicates the presence of more than one conformer.A mixture of conformers exists in solution, with ~22% being the boat-chair (BC) form. researchgate.net researchgate.net
Dynamic NMR (DNMR)Line-shape analysis as a function of temperature.Allows for the calculation of the energy barrier (~6 kcal/mol) for the CC to BC ring inversion. researchgate.netdoi.org researchgate.netdoi.org
Infrared (IR) SpectroscopyEnhanced C-H stretching and bending frequencies in some derivatives.Attributed to steric crowding and transannular C-3/C-7 interactions in the CC conformation. oregonstate.edu oregonstate.edu

Applications of the Bicyclo 3.3.1 Nonan 9 One Scaffold in Complex Molecule Synthesis

Precursors for Natural Product Synthesis

The bicyclo[3.3.1]nonan-9-one scaffold is the central structural feature of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs), a large family of natural products isolated primarily from plants of the Guttiferae family. uky.edursc.org These compounds exhibit a wide range of promising biological activities, making them attractive targets for synthetic chemists. researchgate.netrsc.org The construction of the highly oxygenated and densely substituted bicyclo[3.3.1]nonane-2,4,9-trione core is a key challenge in the synthesis of these molecules. rsc.org

Garsubellin A, a natural product isolated from Garcinia subelliptica, has garnered attention for its potential in treating Alzheimer's disease due to its ability to enhance choline (B1196258) acetyltransferase activity. thieme-connect.com The stereoselective synthesis of its oxygenated bicyclo[3.3.1]nonane core presents a significant synthetic challenge. thieme-connect.com

Several strategies have been developed to construct this core structure. One notable approach involves a highly diastereoselective single-step cyclization reaction. acs.org Further elaboration of the core can be achieved through a sequential Claisen rearrangement and Grubbs olefin cross-metathesis strategy. acs.org Another key method is the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol (B89426) condensation, which has been successfully employed to synthesize the bicyclo[3.e 3.1]nonan-9-one cores of Garsubellin A and related compounds. rsc.org An alternative strategy utilized an iodocarbocyclization to form the tricyclic core of Garsubellin A. thieme-connect.com Researchers have also successfully carried out bridgehead lithiations on substrates possessing the core bicyclo[3.3.1]nonane-1,3,5-trione structure of Garsubellin A, allowing for the introduction of various electrophiles at the C-5 bridgehead position. rsc.org

Synthetic Strategy for Garsubellin A Core Key Reagents/Reactions Reference
Diastereoselective CyclizationSingle-step cyclization, Claisen rearrangement, Grubbs olefin cross-metathesis acs.org
Tandem CondensationDIBAL-H-mediated lactone ring opening, intramolecular aldol condensation rsc.org
IodocarbocyclizationI₂, KI, KHCO₃ thieme-connect.com
Bridgehead LithiationLDA or LTMP, various electrophiles rsc.org

Hyperforin (B191548), the primary active constituent of St. John's Wort, is a well-known PPAP with antidepressant properties. thieme-connect.com Its complex molecular architecture, featuring a densely substituted bicyclo[3.3.1]nonan-2,4,9-trione core, has made it a popular and challenging target for total synthesis. acs.orgiisc.ac.in

Synthetic approaches often focus on the strategic formation of the bicyclic framework. One innovative strategy involves the transannular acylation of a decorated eight-membered ring to form the bicyclo[3.3.1]nonane-2,4,9-trione system. acs.org Another powerful method uses a group-selective, Lewis acid-catalyzed epoxide-opening cascade cyclization to furnish the bicyclo[3.3.1]nonane core, impressively setting two key quaternary stereocenters in a single step. thieme-connect.comacs.org Base-promoted intramolecular aldolization has also been extensively investigated for the synthesis of the prenylated bicyclononane core. rsc.org Furthermore, an acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation has been reported for the synthesis of a hyperforin model system. rsc.org

Synthetic Strategy for Hyperforin Core Key Reagents/Reactions Reference
Transannular AcylationDecorated eight-membered ring cyclization acs.org
Epoxide-Opening CascadeLewis acid-catalyzed cyclization thieme-connect.comacs.org
Intramolecular AldolizationBase-promoted (e.g., KOH) rsc.orgiisc.ac.in
Tandem Michael-Aldol CondensationAcid-catalyzed (e.g., TfOH or TMSOTf) rsc.org

Clusianone is a polyprenylated acylphloroglucinol natural product that has demonstrated notable anti-HIV activity. nih.gov Like other PPAPs, its synthesis hinges on the successful construction of the core bicyclo[3.3.1]nonane-trione structure. nih.gov

A concise synthesis of racemic clusianone has been achieved using an Effenburger cyclization to generate the core, which is then elaborated through regioselective lithiation reactions. nih.gov Another approach involves an alkylative dearomatization-annulation methodology, which has been successfully applied to construct the multisubstituted bicyclic core. rsc.org A biomimetic cationic cyclization has also been employed, forging a bond between two sterically hindered quaternary carbons to form the clusianone framework. nih.gov Additionally, intramolecular iodonium (B1229267) capture has been used to prepare the bicyclo[3.3.1]nonane core during the total synthesis of nemorosone (B1218680) and clusianone. rsc.org

Synthetic Strategy for Clusianone Core Key Reagents/Reactions Reference
Effenburger CyclizationMalonyl dichloride, followed by regioselective lithiation nih.gov
Alkylative Dearomatization-AnnulationLiHMDS or KHMDS rsc.org
Cationic CyclizationProtonative cyclization (e.g., formic acid) nih.gov
Intramolecular Iodonium CaptureI₂, KI, KHCO₃ rsc.org

The utility of the this compound scaffold extends beyond the PPAP family. This framework is a privileged structure found in over 1000 natural products with relevance to cancer, neurodegenerative diseases, and infectious diseases. researchgate.net For instance, chiral sp3-rich bicyclo[3.3.1]nonanes have been synthesized and shown to inhibit hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a target relevant to cancer therapy. bohrium.com The bicyclo[3.3.1]nonane moiety is also central to the synthesis of novel chorismate mutase inhibitors, which are based on an azabicyclo[3.3.1]nonane system. rsc.org

Key Intermediates in the Construction of Bridged Bicyclic Systems

The bicyclo[3.3.1]nonane structure is not only a target in natural product synthesis but also serves as a foundational intermediate for creating more complex bridged bicyclic systems. rsc.orgucl.ac.uk Methodologies for its construction are varied and adaptable. A reliable route for synthesizing a variety of polysubstituted bicyclo[3.3.1]nonane derivatives involves a Michael-aldol type annulation. ucl.ac.uk A one-pot process reacting substituted 1,3-cyclohexanediones with enals has proven effective. ucl.ac.uk Another approach involves a sequential inter- and intra-molecular radical Michael addition, which has been used to create functionalized chiral bicyclo[3.3.1]nonanes. rsc.org Additionally, Robinson annulation reactions of 2-substituted cyclohex-2-enones have been investigated to control the stereochemistry at the one-carbon bridge of the resulting bicyclo[3.3.1]nonane products. acs.org

Utility in Asymmetric Catalysis Research

Derivatives of bicyclo[3.3.1]nonane are attractive to researchers for their potential applications in asymmetric catalysis. rsc.org The rigid, well-defined conformational properties of the bicyclic framework make it an excellent scaffold for the design of chiral ligands and organocatalysts. rsc.orgresearchgate.net Organocatalysis has emerged as a powerful tool for the stereocontrolled construction of the bicyclo[3.3.1]nonane ring itself. researchgate.netresearchgate.net Over the past two decades, a multitude of chiral architectures containing bicyclo[3.3.1]nonane units have been elegantly assembled through organocatalytic asymmetric transformations, highlighting the synergistic relationship between this scaffold and the field of asymmetric synthesis. researchgate.net

Q & A

Basic Research Questions

Q. How can the conformational dynamics of bicyclo[3.3.1]nonan-9-one derivatives be experimentally determined?

  • Methodology : Use X-ray crystallography to analyze structural parameters (e.g., puckering angles, ring deviations) and identify chair-chair, chair-boat, or twin-boat conformations. For example, reports a boat–boat conformation with a puckering parameter θ₂ = 86.8° for a diazabicyclo derivative, supported by deviations of up to 0.781 Å from the least-squares plane . Complement with dynamic NMR to study solution-phase equilibria, as demonstrated in studies on axial-equatorial conformer ratios in substituted derivatives .

Q. What synthetic routes are effective for constructing this compound scaffolds?

  • Methodology :

  • Double Mannich reaction : React acetone, benzaldehyde, and ammonium acetate (1:4:2 ratio) to form the parent 2,4,6,8-tetraphenyl derivative, followed by chloroacetylation (e.g., using chloroacetyl chloride) for functionalization (90% yield) .
  • Allylic geminal diacetates : Use a¹,a³ synthons for cyclization, as shown in the synthesis of this compound derivatives via [3+3] annulation .

Q. How can intermolecular interactions in this compound crystals be quantified?

  • Methodology : Perform Hirshfeld surface analysis (e.g., using CrystalExplorer) to map interactions. For example, shows H⋯H (52.3%), H⋯C/C⋯H (23.7%), and H⋯Cl/Cl⋯H (11.3%) interactions, with C–H⋯π contacts stabilizing the crystal lattice . Pair with X-ray data to identify key packing motifs like S(5) and S(6) ring motifs .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies between experimental and computational structural data?

  • Methodology : Optimize molecular geometries at the B3LYP/6-31G(d,p) level and compare bond lengths/angles with X-ray data. For instance, reports a 0.080 Å deviation for the chloroacetyl group between DFT and crystallographic results. Use HOMO-LUMO gaps (e.g., ΔE = 5.305 eV) to predict reactivity, and validate with molecular electrostatic potential (MEP) surfaces to identify electrophilic/nucleophilic sites .

Q. What strategies improve the bioavailability of this compound-based therapeutics?

  • Methodology :

  • β-cyclodextrin complexation : Enhance solubility and analgesic activity, as seen in NA-332, which showed lower toxicity and higher efficacy than tramal .
  • Ester/acetyl functionalization : Modify pharmacokinetics by introducing groups like chloroacetyl, which increase binding affinity (e.g., docking score: −9.56 kcal/mol with ERα) .

Q. How do steric effects influence conformational equilibria in solution?

  • Methodology :

  • Dynamic NMR : Monitor axial-equatorial isomer ratios in substituted derivatives. For example, bulky 2-exo substituents force chair-boat conformations .
  • Quantum mechanical path integrals : Analyze energy barriers for ring inversion in bicyclo[3.3.1]nonan-9-ones, as reported in studies using 63.1 MHz ¹³C NMR .

Q. How can molecular docking guide the design of this compound derivatives with targeted biological activity?

  • Methodology : Use AutoDock to predict binding modes with proteins (e.g., ERα, PDB: 3ERT). In , the title compound formed hydrogen bonds and π-alkyl interactions with Leu387 and Ala350, validated by a docking score of −9.56 kcal/mol. Refine designs using free energy perturbation (FEP) or molecular dynamics (MD) simulations .

Q. What analytical techniques resolve contradictions in spectral data for this compound derivatives?

  • Methodology :

  • X-ray vs. NMR : Cross-validate crystal structures (e.g., boat–boat conformation in ) with NOESY/ROESY NMR to confirm spatial arrangements .
  • IR and DFT : Compare experimental carbonyl stretches (e.g., 1718 cm⁻¹ for C=O) with computed vibrational frequencies to identify tautomeric forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.